![molecular formula C11H8N4O2 B14406465 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one CAS No. 88423-06-7](/img/structure/B14406465.png)
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoxaline core linked to an oxadiazole ring, which imparts unique chemical and biological properties. The presence of these two heterocyclic systems makes it a promising candidate for various therapeutic applications, particularly in anticancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with hydrazides, followed by cyclization with carboxylic acid derivatives to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced heterocyclic derivatives, and substituted quinoxaline compounds .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit tyrosine kinase EGFR, which plays a crucial role in cell proliferation and survival . The compound’s ability to interfere with this pathway makes it a potent anticancer agent.
相似化合物的比较
Similar Compounds
- 1-[(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
Uniqueness
What sets 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one apart from similar compounds is its enhanced potency against various cancer cell lines and its ability to inhibit EGFR more effectively than some standard drugs . This makes it a valuable compound for further research and development in anticancer therapies.
属性
CAS 编号 |
88423-06-7 |
|---|---|
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC 名称 |
3-(1,3,4-oxadiazol-2-ylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-11-9(5-10-15-12-6-17-10)13-7-3-1-2-4-8(7)14-11/h1-4,6H,5H2,(H,14,16) |
InChI 键 |
DRQCYQVOLVRRMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=NN=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


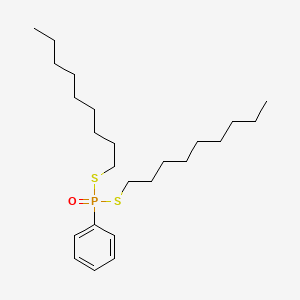
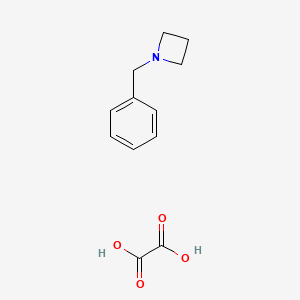
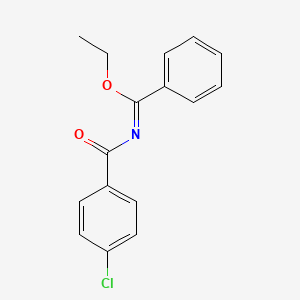
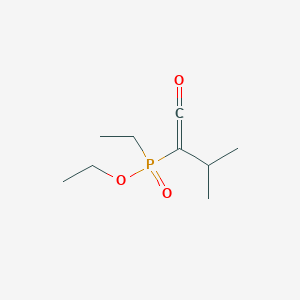

phosphanium bromide](/img/structure/B14406416.png)


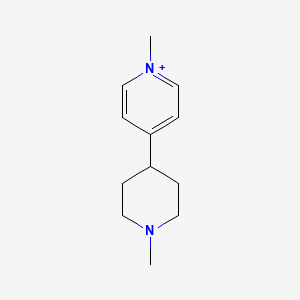
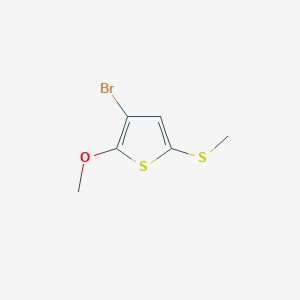
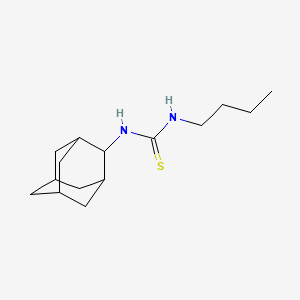
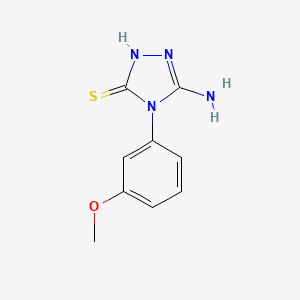
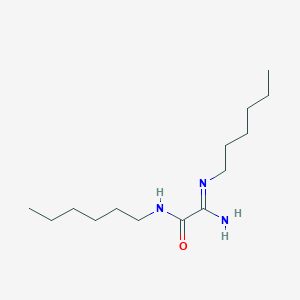
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
